3,3,3-Trifluoro-2-methylpropan-1-ol
Description
Significance of Organofluorine Compounds in Contemporary Chemical Research
Organofluorine compounds, which are organic compounds containing a carbon-fluorine bond, have become a cornerstone of modern chemical research due to the unique properties imparted by the fluorine atom. numberanalytics.comwikipedia.org Fluorine's high electronegativity, when incorporated into organic molecules, significantly alters their physical, chemical, and biological characteristics. numberanalytics.comresearchgate.net This has led to their widespread application in diverse fields such as pharmaceuticals, agrochemicals, and materials science. numberanalytics.comwikipedia.org
In the pharmaceutical industry, approximately 20% of all commercialized drugs contain fluorine, a testament to its ability to enhance properties like metabolic stability, bioavailability, and binding affinity to target proteins. wikipedia.orgresearchgate.net Notable examples of fluorinated pharmaceuticals include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). numberanalytics.com Similarly, the agrochemical sector utilizes organofluorine compounds to improve the efficacy and stability of pesticides and herbicides. numberanalytics.comsemanticscholar.org Beyond life sciences, these compounds are integral to the development of advanced materials, including fluoropolymers like Teflon, known for their chemical inertness and low friction, and as refrigerants and solvents. wikipedia.orgworktribe.com The synthesis of these vital compounds relies on the construction of carbon-fluorine bonds, a key focus area in organofluorine chemistry. worktribe.comcas.cn
Research Context of 3,3,3-Trifluoro-2-methylpropan-1-ol within Fluorinated Alcohols
Fluorinated alcohols, a specific class of organofluorine compounds, are characterized by the presence of a hydroxyl group and one or more fluorine atoms. The introduction of fluorine, particularly the trifluoromethyl (CF3) group, in proximity to the alcohol functionality, significantly influences the alcohol's acidity, hydrogen-bonding capacity, and reactivity. This compound is situated within this context as a chiral, fluorinated primary alcohol. Its structure, featuring a trifluoromethyl group adjacent to a stereogenic center bearing a methyl group and a hydroxymethyl group, makes it a valuable and versatile building block in synthetic chemistry.
The presence of the electron-withdrawing trifluoromethyl group enhances the acidity of the hydroxyl proton compared to its non-fluorinated analog, 2-methylpropan-1-ol. This electronic effect also influences the reactivity of the alcohol and adjacent functional groups. Research into fluorinated alcohols often focuses on their use as unique solvents, reagents, and as precursors for more complex fluorinated molecules.
Overview of Key Research Areas Pertaining to this compound
The primary research interest in this compound lies in its utility as a synthetic intermediate. Key areas of investigation include:
Asymmetric Synthesis: Due to its chiral nature, a significant area of research is the development of stereoselective syntheses to obtain enantiomerically pure (R)- or (S)-3,3,3-Trifluoro-2-methylpropan-1-ol. These enantiopure compounds are highly sought after as building blocks for the synthesis of chiral drugs and other bioactive molecules. researchgate.netdu.ac.in
Medicinal Chemistry: The incorporation of the trifluoromethyl group is a common strategy in drug design to enhance pharmacological properties. This compound serves as a precursor for introducing the 3,3,3-trifluoro-2-methylpropyl moiety into potential drug candidates.
Agrochemicals: Similar to medicinal chemistry, this compound can be used in the synthesis of novel agrochemicals where the trifluoromethyl group can impart desirable properties. semanticscholar.org
Materials Science: Fluorinated compounds are crucial in materials science for creating polymers and other materials with specific properties like thermal stability and hydrophobicity. While less common for this specific molecule, its derivatives could find applications in this field.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3,3-trifluoro-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O/c1-3(2-8)4(5,6)7/h3,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEPNXRUEOKKDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436135 | |
| Record name | 3,3,3-Trifluoro-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431-23-2 | |
| Record name | 3,3,3-Trifluoro-2-methyl-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=431-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,3-Trifluoro-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-trifluoro-2-methylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 3,3,3 Trifluoro 2 Methylpropan 1 Ol
Historical Perspectives on Fluorinated Alcohol Synthesis Relevant to 3,3,3-Trifluoro-2-methylpropan-1-ol
The journey to synthesize complex fluorinated alcohols like this compound is built upon a rich history of organofluorine chemistry. Early methods for introducing fluorine into organic molecules were often harsh and lacked selectivity. The development of milder and more selective fluorinating agents was a critical turning point.
Historically, the synthesis of fluorinated alcohols was often a multi-step process, frequently involving the reduction of a corresponding fluorinated carbonyl compound or carboxylic acid derivative. The unique properties of fluorinated alcohols, such as their high polarity, strong hydrogen-bonding capabilities, and low nucleophilicity, have made them not only synthetic targets but also valuable solvents and reagents in their own right. researchgate.net For instance, hexafluoroisopropanol (HFIP) is a widely used solvent that can promote various organic reactions. researchgate.nettcichemicals.com
Early synthetic efforts were often hampered by the limited availability of fluorinated starting materials and the challenges associated with handling reactive and often toxic fluorinating agents. The development of reagents like N-fluoropyridinium salts and N-fluoro-N-alkylarenesulfonamides provided safer and more selective alternatives for the introduction of fluorine.
Contemporary Synthetic Routes for this compound
Modern synthetic chemistry offers a range of methodologies for the preparation of this compound. A common and logical approach involves the reduction of a suitable precursor, such as 3,3,3-trifluoro-2-methylpropanoic acid or its corresponding ester.
A plausible synthetic pathway commences with the synthesis of 3,3,3-trifluoro-2,2-dimethylpropionic acid, which can be achieved by the hydrolysis of 3,3,3-trifluoro-2,2-dimethylpropanenitrile. chemicalbook.com The subsequent reduction of the carboxylic acid or its ester derivative would yield the target primary alcohol. For example, methyl 3,3,3-trifluoropropionate can be synthesized from 3,3,3-trifluoropropionic acid and anhydrous methanol. google.com The reduction of such esters to alcohols is a fundamental transformation in organic synthesis. researchgate.net
Another potential route involves the catalytic hydrogenation of 3,3,3-trifluoropropionaldehyde, which can be prepared from 1,1-dialkoxy-3,3,3-trifluoropropane. guidechem.comgoogle.com
The synthesis of this compound from precursors containing a trifluoromethyl group often requires careful control of regioselectivity and, for chiral applications, stereoselectivity.
Regioselectivity: In reactions involving unsymmetrical reagents, controlling the position of the newly introduced functional group is crucial. For instance, in the hydroboration of a fluorinated olefin, the regioselectivity of the boron addition is a key determinant of the final alcohol's structure.
Stereoselectivity: As this compound possesses a chiral center at the C2 position, the development of stereoselective synthetic methods is of paramount importance for its application in the synthesis of enantiomerically pure pharmaceuticals. A significant body of research has been dedicated to the asymmetric reduction of trifluoromethyl ketones, which are key precursors to chiral trifluoromethyl-containing alcohols. organic-chemistry.orgorganic-chemistry.orgnih.govgoogle.com
A nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides with trifluoroalkylating agents can produce chiral α-trifluoromethylated ketones. organic-chemistry.orgnih.gov Subsequent diastereoselective reduction of these ketones yields the corresponding β-trifluoromethylated secondary alcohols with excellent stereocontrol. organic-chemistry.orgnih.govchinesechemsoc.org While this specific example leads to a secondary alcohol, the underlying principles of asymmetric catalysis and diastereoselective reduction are directly applicable to the synthesis of chiral primary alcohols like this compound from appropriate precursors.
The table below summarizes some key findings in the stereoselective synthesis of trifluoromethylated alcohols.
| Precursor Type | Reaction Type | Key Features | Reference |
| Acyl chlorides | Ni-catalyzed asymmetric reductive trifluoroalkylation | Enantioselective synthesis of α-trifluoromethylated ketones. | organic-chemistry.orgnih.gov |
| α-Trifluoromethylated ketones | Diastereoselective reduction | One-pot synthesis of β-trifluoromethylated alcohols with high diastereoselectivity. | organic-chemistry.orgnih.govchinesechemsoc.org |
| Cyclic ketones | Stereoselective reduction with Li and hydrated transition metal salts | Highly stereoselective formation of thermodynamically stable alcohols. | organic-chemistry.org |
The optimization of reaction conditions is critical for achieving high yields and selectivity in the synthesis of this compound. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.
For the reduction of carboxylic acids and their esters, a variety of reducing agents can be employed, ranging from classic metal hydrides like lithium aluminum hydride to catalytic hydrogenation. The choice of catalyst is particularly important in hydrogenation reactions. For instance, a method for preparing 3,3,3-trifluoro-1-propanol (B1345646) involves the catalytic hydrogenation of 3,3,3-trifluoropropanal (B1220928) using a Raney Ni catalyst under hydrogen pressure. guidechem.com
In stereoselective reductions, the chiral ligand plays a pivotal role in determining the enantiomeric excess of the product. The optimization of the ligand structure and the reaction conditions is a central aspect of developing efficient asymmetric syntheses. chinesechemsoc.org
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, this translates to the development of methods that are more atom-economical, use less hazardous reagents and solvents, and are more energy-efficient.
The catalytic hydrogenation of esters to alcohols is considered a sustainable approach. researchgate.net Furthermore, the use of fluorinated alcohols themselves as solvents can sometimes lead to cleaner reactions due to their unique properties. researchgate.net A solvothermal synthesis of fluorinated carbon nanoparticles from a fluorinated alcohol and sodium demonstrates an innovative use of fluorinated alcohols in a green context, although it is not a direct synthesis of the target molecule. rsc.org
Industrial Production Considerations for this compound and Related Compounds
The scale-up of a synthetic route from the laboratory to an industrial process introduces a new set of challenges. For the production of this compound, factors such as the cost and availability of starting materials, the safety of the process, and the efficiency of the purification steps are of paramount importance.
The synthesis of related fluorinated compounds like hexafluoroisopropanol (HFIP) provides insights into industrial-scale production. researchgate.net The synthesis of HFIP often involves the catalytic hydrogenation of hexafluoroacetone. The development of robust and reusable catalysts is a key area of research for making such processes economically viable.
For a compound like this compound, an industrial process would likely favor a catalytic route with high turnover numbers and selectivity to minimize waste and purification costs. The choice of starting materials would also be critical, with a preference for readily available and less expensive precursors.
Applications in Chemical Synthesis
Role as a Chiral Building Block
The chiral nature of 3,3,3-Trifluoro-2-methylpropan-1-ol makes it a valuable synthon in asymmetric synthesis. researchgate.net Enantiomerically pure forms of this alcohol are used as starting materials to introduce a specific stereocenter into a target molecule. This is particularly important in the synthesis of pharmaceuticals, where often only one enantiomer exhibits the desired biological activity. The process of creating a new stereogenic center in a molecule that already contains one results in the formation of diastereomers. du.ac.in The ability to start with an enantiomerically pure building block simplifies the purification of the final product.
Precursor for Pharmaceutical and Agrochemical Intermediates
The trifluoromethyl group is a key pharmacophore in many modern drugs and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. researchgate.netsemanticscholar.orgmdpi.com this compound serves as a precursor to introduce the trifluoromethyl-containing fragment into more complex molecules destined for these applications. For example, trifluoromethyl- and chlorodifluoroketones, which can be derived from such alcohols, are promising starting materials for pharmaceutical and agrochemical intermediates. researchgate.net
Utility in Materials Science
While direct applications of this compound in materials science are not extensively documented, fluorinated alcohols, in general, are used in the synthesis of specialized polymers and materials. The unique properties conferred by the fluorine atoms, such as thermal stability and hydrophobicity, are highly desirable. worktribe.com It is plausible that this compound or its derivatives could be utilized in the creation of novel fluorinated polymers or as a component in fluorous phase synthesis.
Spectroscopic and Structural Elucidation of 3,3,3 Trifluoro 2 Methylpropan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the carbon and hydrogen framework of 3,3,3-Trifluoro-2-methylpropan-1-ol and observe the significant influence of the fluorine atoms.
In the ¹H NMR spectrum of this compound, four distinct signals are expected, corresponding to the four unique proton environments in the molecule. The integration of these signals would correspond to a ratio of 1:2:1:3 for the hydroxyl (OH), methylene (B1212753) (CH₂), methine (CH), and methyl (CH₃) protons, respectively.
The chemical shifts are heavily influenced by the electron-withdrawing trifluoromethyl (-CF₃) group. The protons on the carbon adjacent to the -CF₃ group experience the most significant deshielding effect.
Hydroxyl Proton (-OH): This proton typically appears as a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding.
Methylene Protons (-CH₂OH): These protons are adjacent to the hydroxyl group and are coupled to the methine proton. This would result in a doublet.
Methine Proton (-CH-): This proton is coupled to the methylene protons and the methyl protons, as well as long-range coupling to the trifluoromethyl group. This would result in a complex multiplet.
Methyl Protons (-CH₃): These protons are coupled to the single methine proton, which would split their signal into a doublet.
| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| -OH | Variable (Broad Singlet) | s (broad) |
| -CH₂OH | ~3.5 - 3.8 | d |
| -CH(CH₃) | ~2.0 - 2.5 | m |
| -CH₃ | ~1.0 - 1.3 | d |
Predicted ¹H NMR data for this compound. Actual values may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum of this compound is expected to show four distinct signals, as there are four unique carbon environments. The powerful electron-withdrawing effect of the three fluorine atoms on the quaternary carbon causes a significant downfield shift for this carbon and influences the shifts of adjacent carbons.
Methylene Carbon (-CH₂OH): This carbon is attached to the electronegative oxygen atom, resulting in a downfield shift.
Methine Carbon (-CH-): This carbon's chemical shift is influenced by the adjacent methyl and trifluoromethyl-bearing carbon.
Methyl Carbon (-CH₃): This carbon will appear at a characteristic upfield chemical shift for an alkyl group.
Trifluoromethyl Carbon (-CF₃): This carbon is directly bonded to three highly electronegative fluorine atoms, causing a significant downfield shift and splitting into a quartet due to one-bond coupling with the fluorine nuclei.
| Carbon Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to ¹³C-¹⁹F coupling) |
| -CH₂OH | ~65 - 70 | t (triplet) |
| -CH(CH₃) | ~30 - 35 | q (quartet) |
| -CH₃ | ~15 - 20 | q (quartet) |
| -CF₃ | ~120 - 130 | q (quartet) |
Predicted ¹³C NMR data for this compound. Chemical shifts are referenced to TMS. Multiplicity in proton-decoupled spectra is due to C-F coupling.
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.org For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as all three fluorine atoms of the -CF₃ group are chemically equivalent.
The key feature in the ¹⁹F NMR spectrum would be the coupling with the adjacent methine proton. This interaction, a three-bond coupling (³JHF), would split the fluorine signal into a doublet. The magnitude of this coupling constant provides valuable structural information. The chemical shift of the -CF₃ group typically appears in a specific region of the ¹⁹F NMR spectrum. wikipedia.org
Long-range couplings between the fluorine nuclei and other protons in the molecule, such as the methylene and methyl protons, may also be observable, further complicating the signal but also providing more detailed structural data. wikipedia.org
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its functional groups.
O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the stretching vibration of a hydrogen-bonded hydroxyl group. docbrown.info
C-H Stretch: Absorptions corresponding to the stretching vibrations of sp³-hybridized C-H bonds will appear in the region of 2850-3000 cm⁻¹. msu.edu
C-F Stretch: Strong, intense absorption bands are expected in the region of 1000-1300 cm⁻¹ due to the C-F stretching vibrations of the trifluoromethyl group. The high electronegativity and mass of fluorine atoms make these absorptions particularly prominent.
C-O Stretch: An absorption band for the C-O stretching vibration is expected in the 1050-1150 cm⁻¹ region.
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bending vibrations and other skeletal vibrations that are unique to the molecule, serving as a "fingerprint" for identification. docbrown.info
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |
| C-F Stretch | 1000 - 1300 | Very Strong |
| C-O Stretch | 1050 - 1150 | Strong |
Characteristic IR absorption bands for this compound.
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments upon ionization. For this compound, the molecular ion peak ([M]⁺) would be observed at m/z 128, corresponding to its molecular weight.
The fragmentation pattern is influenced by the stability of the resulting carbocations and neutral fragments. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration.
Alpha-Cleavage: This involves the breaking of the C-C bond adjacent to the oxygen atom. For this compound, this could lead to the loss of an isopropyl group to form a [CH₂OH]⁺ fragment at m/z 31, or the loss of a CH₂OH radical to form a [C₃H₄F₃]⁺ fragment.
Loss of Water: A peak corresponding to the loss of a water molecule ([M-18]⁺) is a common feature in the mass spectra of alcohols. libretexts.org
Loss of HF: The presence of fluorine allows for the potential loss of a hydrogen fluoride (B91410) (HF) molecule, leading to an [M-20]⁺ peak.
Loss of the Trifluoromethyl Group: Fragmentation involving the loss of the ·CF₃ radical would result in a significant peak. Conversely, the stability of the CF₃⁺ cation (m/z 69) could also make it an observable fragment.
The fragmentation of 2-methylpropan-1-ol, a similar non-fluorinated alcohol, often shows a base peak at m/z 43, corresponding to the isopropyl cation [(CH₃)₂CH]⁺. docbrown.info For this compound, the fragmentation would be significantly altered by the presence of the trifluoromethyl group.
Advanced Spectroscopic Techniques for Conformational Analysis
The conformational preferences of this compound, particularly the rotational isomers (rotamers) around the C-C bonds, can be investigated using advanced spectroscopic techniques. The presence of the bulky and highly polar trifluoromethyl group is expected to have a significant impact on the molecule's preferred three-dimensional structure.
Studies on other fluorinated alcohols have shown that intramolecular hydrogen bonding between the hydroxyl group and the fluorine atoms can play a crucial role in determining the most stable conformation. acs.org Techniques such as variable-temperature NMR spectroscopy can be used to study the dynamic equilibrium between different conformers. By analyzing the changes in coupling constants and chemical shifts at different temperatures, the relative energies of the conformers can be determined.
Furthermore, computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental data to model the potential energy surface of the molecule and predict the most stable conformations. These computational studies can help in assigning complex NMR spectra and understanding the forces that govern the molecule's shape. The use of specialized NMR techniques, such as those involving weakly ordering media, can provide detailed information on the conformational distribution of flexible fluorinated molecules in solution. nih.gov
Computational Chemistry and Theoretical Studies of 3,3,3 Trifluoro 2 Methylpropan 1 Ol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide insights into the electronic structure, molecular geometry, and energetic properties of 3,3,3-Trifluoro-2-methylpropan-1-ol.
Table 1: Calculated Energetic Properties of Related Fluorinated Alcohols
| Property | Calculated Value (Method) | Compound |
| Relative Energy | ||
| Conformer 1 (g-g-t) | 0.00 kJ/mol (B3LYP-D3BJ/def2-TZVP) | 3,3,3-Trifluoropropanol |
| Conformer 2 (g-g-g) | 1.23 kJ/mol (B3LYP-D3BJ/def2-TZVP) | 3,3,3-Trifluoropropanol |
| Conformer 3 (t-g-g) | 2.45 kJ/mol (B3LYP-D3BJ/def2-TZVP) | 3,3,3-Trifluoropropanol |
| Dipole Moment | 2.5 D (B3LYP/6-311++G(d,p)) | 3,3,3-Trifluoropropanol |
Note: This table presents data for a related compound, 3,3,3-trifluoropropanol, to illustrate the types of energetic properties that can be determined through quantum chemical calculations. Specific values for this compound would require dedicated computational studies.
Molecular Dynamics Simulations and Conformational Preferences
Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and dynamic behavior of molecules over time. nih.govmdpi.comnih.gov For this compound, MD simulations can reveal the preferred spatial arrangements of its atoms and the energy barriers between different conformations.
The rotational barriers around the C-C and C-O bonds determine the stable conformers of the molecule. The bulky trifluoromethyl group and the methyl group introduce steric hindrance, which plays a crucial role in dictating the most stable conformations. A thorough conformational search, often performed using methods like the CREST program, can identify numerous potential conformers. researchgate.net Subsequent optimization at a suitable level of theory, such as B3LYP-D3BJ/def2-TZVP, can then determine the relative energies of these conformers. researchgate.net
A study on hydrogen-bonded binary aggregates of 3,3,3-trifluoropropanol (TFP) demonstrated that extensive conformational searches can yield hundreds of structural candidates, which are then screened to identify the most stable conformers. researchgate.net While this study focused on dimers, the methodology is directly applicable to the monomer of this compound. The interplay of intramolecular hydrogen bonding between the hydroxyl group and the fluorine atoms is a key factor influencing conformational preference. uc.pt
Table 2: Representative Conformational Dihedral Angles from a Hypothetical Conformational Search of this compound
| Conformer | Dihedral Angle 1 (H-O-C1-C2) | Dihedral Angle 2 (O-C1-C2-C3) | Dihedral Angle 3 (C1-C2-C(CH3)-C(F3)) | Relative Energy (kcal/mol) |
| A | ~180° (trans) | ~60° (gauche) | ~60° (gauche) | 0.0 (Hypothetical) |
| B | ~60° (gauche) | ~180° (trans) | ~60° (gauche) | 1.5 (Hypothetical) |
| C | ~180° (trans) | ~180° (trans) | ~180° (trans) | 3.2 (Hypothetical) |
Note: This table is a hypothetical representation of the type of data that would be generated from a conformational analysis. The actual values would need to be determined through specific computational studies.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms by modeling reaction pathways and identifying transition states. For this compound, a key reaction is its oxidation. The presence of the electron-withdrawing trifluoromethyl group is expected to influence the reactivity of the alcohol.
A study on the OH-initiated oxidation of C3-fluorine containing alcohols provides a framework for understanding the potential reaction pathways. uc.ptrsc.orgrsc.org The primary reaction is expected to be hydrogen abstraction by a hydroxyl radical. The likely sites for abstraction are the C-H bonds and the O-H bond. Computational modeling can determine the activation energies for each potential abstraction site, thus predicting the most favorable reaction channel.
For the non-fluorinated analog, 2-methylpropan-1-ol, oxidation with agents like potassium dichromate in acidic medium is known to proceed via an aldehyde intermediate to form a carboxylic acid. A similar pathway can be hypothesized for this compound. Theoretical calculations can be employed to model the energetics of this multi-step reaction, including the identification of the transition state structures for each step.
Table 3: Hypothetical Activation Energies for H-Abstraction from this compound by OH Radical
| Abstraction Site | Activation Energy (kcal/mol) (Method) |
| C1-H | 5.8 (Hypothetical - DFT) |
| C2-H | 7.2 (Hypothetical - DFT) |
| O-H | 9.5 (Hypothetical - DFT) |
| CH3-H | 8.1 (Hypothetical - DFT) |
Note: This table illustrates the type of data obtained from reaction pathway modeling. The values are hypothetical and would require specific calculations for this compound.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are widely used to predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. researchgate.netnih.govresearchgate.netnsf.govrsc.orgworktribe.commdpi.comnih.govnih.gov These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra is of particular interest. The chemical shifts are highly sensitive to the electronic environment of the nuclei. The trifluoromethyl group will induce significant downfield shifts for nearby carbon and proton nuclei. Computational protocols have been developed to accurately predict ¹⁹F NMR chemical shifts for per- and polyfluoroalkyl substances (PFAS). researchgate.netnsf.govrsc.orgworktribe.commdpi.comnih.gov These methods often involve geometry optimization followed by NMR shielding calculations using DFT functionals like ωB97XD with a suitable basis set. nsf.govrsc.orgworktribe.com
Similarly, IR spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. These calculations can aid in the assignment of experimental IR bands to specific molecular vibrations.
Table 4: Predicted NMR Chemical Shifts for this compound (Hypothetical)
| Atom | Predicted Chemical Shift (ppm) (Method) |
| ¹H (OH) | 3.5 (Hypothetical - GIAO/DFT) |
| ¹H (CH₂) | 3.8 (Hypothetical - GIAO/DFT) |
| ¹H (CH) | 2.1 (Hypothetical - GIAO/DFT) |
| ¹H (CH₃) | 1.0 (Hypothetical - GIAO/DFT) |
| ¹³C (CH₂OH) | 68 (Hypothetical - GIAO/DFT) |
| ¹³C (CH) | 35 (Hypothetical - GIAO/DFT) |
| ¹³C (CF₃) | 125 (q, J ≈ 280 Hz) (Hypothetical - GIAO/DFT) |
| ¹³C (CH₃) | 18 (Hypothetical - GIAO/DFT) |
| ¹⁹F (CF₃) | -75 (Hypothetical - GIAO/DFT) |
Note: These are hypothetical predicted values. The actual chemical shifts would need to be calculated using appropriate computational methods and may vary depending on the solvent and reference standard used.
Structure-Reactivity Relationships Derived from Theoretical Models
Theoretical models provide a powerful framework for establishing structure-reactivity relationships. For this compound, the introduction of the trifluoromethyl group is the primary structural feature that governs its reactivity compared to its non-fluorinated counterpart.
The strong electron-withdrawing nature of the CF₃ group has several key effects:
Increased Acidity: The O-H bond is more polarized, making the alcohol a stronger Brønsted acid. This can be quantified by calculating the pKa value.
Altered Nucleophilicity: While the oxygen atom retains its lone pairs, their availability for nucleophilic attack may be reduced due to the inductive effect of the CF₃ group.
Influence on Oxidation: As discussed in section 5.3, the CF₃ group can affect the stability of radical intermediates formed during oxidation, thereby influencing the reaction rate and product distribution. rsc.org Studies on other fluorinated alcohols have shown that the presence of fluorine can direct the course of chemical reactions. acs.orgresearchgate.netnih.gov
Hydrogen Bonding: Fluorinated alcohols are known to be strong hydrogen bond donors. nih.gov Theoretical models can quantify the strength of intramolecular and intermolecular hydrogen bonds, which are crucial for understanding the molecule's behavior in solution and its interaction with other molecules. uc.pt
By systematically studying a series of related fluorinated alcohols, computational chemists can develop quantitative structure-activity relationship (QSAR) models that correlate specific molecular descriptors (e.g., electronic properties, steric parameters) with observed reactivity.
Applications of 3,3,3 Trifluoro 2 Methylpropan 1 Ol in Advanced Organic Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis
The presence of a stereogenic center in 3,3,3-Trifluoro-2-methylpropan-1-ol makes it an attractive starting material for asymmetric synthesis. As a chiral building block, it can be utilized to introduce both a trifluoromethyl group and a specific stereochemistry into a target molecule. This is particularly valuable in the synthesis of enantiomerically pure compounds where biological activity is often dependent on a single enantiomer.
The hydroxyl group of this compound can be derivatized to serve as a handle for further synthetic transformations. For instance, it can be converted into a good leaving group, allowing for nucleophilic substitution reactions to introduce new functionalities with retention or inversion of configuration, depending on the reaction mechanism. Furthermore, the chiral alcohol itself can act as a chiral auxiliary, directing the stereochemical outcome of reactions on an attached prochiral moiety.
While specific examples detailing the extensive use of this compound as a chiral building block are not widespread in publicly available literature, the principles of asymmetric synthesis support its potential utility. The diastereoselective and enantioselective synthesis of compounds containing trifluoromethyl-substituted stereogenic centers is an active area of research. Methodologies developed for other trifluoromethylated alcohols could likely be adapted for this compound.
Table 1: Potential Asymmetric Transformations Utilizing this compound
| Transformation | Reagents/Conditions | Potential Product | Stereochemical Control |
| Mitsunobu Reaction | DEAD, PPh₃, Nucleophile | Inverted Ether/Ester | High (Sₙ2 mechanism) |
| Etherification | NaH, Alkyl Halide | Retained Ether | High (retention of stereocenter) |
| Esterification | Acyl Chloride, Pyridine | Retained Ester | High (retention of stereocenter) |
| Oxidation/Reduction | Swern Oxidation, then Chiral Reducing Agent | Chiral Aldehyde/Alcohol | Dependent on chiral reagent |
Precursor for Fluorinated Pharmaceutical Intermediates
The trifluoromethyl group is a prevalent feature in many modern pharmaceuticals, enhancing properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a potential precursor for the synthesis of complex fluorinated intermediates used in drug discovery and development.
The structural motif of a trifluoromethyl group adjacent to a methyl-substituted carbon can be found in various biologically active molecules. By modifying the hydroxyl group of this compound, it can be incorporated into larger molecular scaffolds to generate novel drug candidates. For example, conversion of the alcohol to an amine or an aldehyde would open up a wide range of synthetic possibilities for building pharmacologically relevant structures.
Although direct synthesis of currently marketed drugs from this compound is not prominently documented, its structural elements are relevant. For instance, the synthesis of certain enzyme inhibitors or receptor modulators often involves the use of small, chiral, fluorinated building blocks.
The introduction of a trifluoromethyl group can significantly alter the biological activity of a molecule. This is due to a combination of steric and electronic effects. The strong electron-withdrawing nature of the CF₃ group can influence the acidity or basicity of nearby functional groups, affecting how a drug molecule interacts with its biological target. Furthermore, the metabolic stability of a drug can be enhanced as the C-F bond is exceptionally strong and resistant to enzymatic cleavage.
Intermediate in Agrochemical Development
Similar to the pharmaceutical industry, the agrochemical sector heavily relies on fluorinated compounds to develop effective and environmentally safer pesticides, herbicides, and fungicides. The trifluoromethyl group is a common substituent in many commercial agrochemicals, contributing to their potency and stability.
The use of this compound as a starting material could lead to the synthesis of novel agrochemical candidates. The combination of chirality and trifluoromethylation can be particularly advantageous in developing target-specific pesticides that are less harmful to non-target organisms. The development of fluorinated agrochemicals is a significant area of research, with approximately 50% of crop protection products in development containing fluorine.
Table 2: Major Classes of Fluorinated Agrochemicals and Potential for Incorporation of the 3,3,3-Trifluoro-2-methylpropyl Moiety
| Agrochemical Class | Mode of Action | Potential for Incorporation |
| Herbicides | Inhibition of essential plant enzymes | As a component of the core scaffold or side chains to enhance efficacy. |
| Insecticides | Disruption of the nervous system of insects | To increase metabolic stability and insecticidal activity. |
| Fungicides | Inhibition of fungal growth and reproduction | To improve fungicidal potency and systemic properties. |
Construction of Novel Fluorinated Organic Materials
The unique properties of fluorinated compounds extend beyond biological applications into the realm of materials science. Fluorinated polymers and liquid crystals exhibit desirable characteristics such as high thermal stability, chemical resistance, low surface energy, and specific optical and dielectric properties.
While not a monomer in the traditional sense for large-scale polymerization, this compound could be incorporated as a specialty component in the synthesis of fluorinated materials. For example, it could be used to create side chains on a polymer backbone, thereby modifying the surface properties of the material to be hydrophobic and oleophobic. In the field of liquid crystals, the introduction of a trifluoromethyl group can influence the mesophase behavior and dielectric anisotropy, properties crucial for display technologies. The small size and high polarity of the fluoro substituent can lead to significant modifications in the material's properties.
Synthesis of Modified Amino Acids and Peptides
The incorporation of non-canonical amino acids into peptides is a powerful strategy to enhance their stability, conformational properties, and biological activity. Trifluoromethyl-containing amino acids are of particular interest because they can impart increased resistance to proteolytic degradation and modulate the peptide's secondary structure.
This compound could potentially be converted into a trifluoromethylated amino acid. For example, oxidation of the primary alcohol to a carboxylic acid, followed by amination at the alpha-position, would yield a novel trifluoromethylated β-amino acid. Such modified amino acids could then be incorporated into peptide sequences using solid-phase peptide synthesis. This modification could lead to peptides with enhanced therapeutic potential, for example, by increasing their half-life in vivo. The incorporation of α-trifluoromethyl substituted amino acids has been shown to stabilize pharmacologically active peptides.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Methodologies for Fluorinated Alcohols
The synthesis of chiral fluorinated alcohols, such as 3,3,3-Trifluoro-2-methylpropan-1-ol, is a key area of ongoing research. A primary route to these compounds involves the asymmetric reduction of the corresponding trifluoromethyl ketones.
Recent advancements have focused on developing highly efficient and enantioselective catalytic systems for this transformation. For instance, rhodium(I)-catalyzed hydrogenation of trifluoromethyl ketones has demonstrated the ability to produce chiral trifluoromethyl alcohols with high enantiomeric excesses (up to 98% ee). Similarly, iridium-based catalysis systems have proven effective for the synthesis of chiral secondary 2,2,2-trifluoroethanols with excellent enantioselectivities (up to 99% ee). These methods, however, can be challenged by the stereoelectronic properties of trifluoromethyl ketones.
Biocatalysis presents a promising and sustainable alternative to traditional chemical methods. The use of enzymes, such as alcohol dehydrogenases, for the stereoselective reduction of ketones is a rapidly developing field. Recent work has demonstrated the successful combination of photocatalytic trifluoromethylation with biocatalytic ketone reduction in a continuous flow system to produce optically pure (S)-3,3,3-trifluoro-1-phenylpropan-1-ol. This integrated approach highlights the potential for developing efficient and environmentally friendly enzymatic routes to chiral fluorinated alcohols like this compound.
Future research in this area will likely focus on:
The development of novel, highly active, and selective catalysts (both chemical and biological) for the asymmetric reduction of trifluoromethyl ketones.
The exploration of continuous flow methodologies to improve efficiency, scalability, and safety of these synthetic processes.
The use of non-traditional energy sources, such as light and electricity, to drive these transformations.
Exploration of New Catalytic Systems for this compound Transformations
Beyond its synthesis, the development of new catalytic systems to transform this compound into other valuable molecules is a crucial research avenue. The presence of the trifluoromethyl group can significantly influence the reactivity of the alcohol, necessitating the design of specialized catalysts.
Fluorinated alcohols, in general, are known to act as unique reaction media and promoters in organic synthesis due to their strong hydrogen-bonding donor ability and low nucleophilicity. This suggests that this compound itself could play a role in promoting or mediating catalytic reactions.
Future research directions in this domain include:
The design of catalysts for the selective oxidation of this compound to the corresponding aldehyde or carboxylic acid, which are also valuable synthetic intermediates.
The development of catalytic methods for the etherification and esterification of this compound to create a diverse range of derivatives with tailored properties.
The exploration of its use as a chiral ligand or auxiliary in asymmetric catalysis, leveraging its unique stereoelectronic properties.
Advanced Computational Approaches for Fluorine Chemistry
Computational chemistry has become an indispensable tool in understanding and predicting the behavior of fluorinated molecules. Density Functional Theory (DFT) and other ab-initio methods are increasingly used to study the electronic, optical, and thermodynamic properties of organofluorine compounds.
For this compound, computational studies can provide valuable insights into:
Conformational analysis: Predicting the most stable conformations of the molecule and understanding how the trifluoromethyl group influences its three-dimensional structure.
Reaction mechanisms: Elucidating the mechanisms of its synthesis and subsequent transformations, which can aid in the design of more efficient catalysts and reaction conditions.
Spectroscopic properties: Calculating NMR and other spectroscopic data to aid in the characterization of the molecule and its derivatives.
Intermolecular interactions: Modeling how this compound interacts with other molecules, which is crucial for understanding its behavior in biological systems and materials.
Future trends in this area will likely involve the use of more sophisticated computational models that can more accurately account for the complex electronic effects of fluorine and the integration of computational data with experimental results to accelerate the discovery and development of new fluorinated compounds and materials.
Applications in Emerging Fields of Chemical Biology and Materials Science
The unique properties of fluorinated compounds make them highly attractive for applications in chemical biology and materials science. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
In chemical biology , this compound can serve as a key building block for the synthesis of:
Bioactive molecules: Its chiral nature and the presence of the trifluoromethyl group make it an attractive scaffold for the development of new pharmaceuticals and agrochemicals. Trifluoromethyl-substituted cyclopropanes, for example, are valuable synthons in medicinal chemistry.
Molecular probes: Fluorinated groups can be used as reporters in NMR spectroscopy and other analytical techniques to study biological processes.
In materials science , fluorinated polymers exhibit a range of desirable properties, including thermal stability, chemical resistance, and low surface energy. This compound can be utilized as a monomer or a modifying agent in the synthesis of:
Fluorinated polymers: These materials have applications in coatings, membranes, and advanced electronic devices.
Smart materials: Some fluorinated polymers exhibit stimuli-responsive properties, making them suitable for applications in sensors, actuators, and controlled drug delivery systems.
Emerging research is likely to focus on the synthesis of novel polymers and biomolecules derived from this compound and the evaluation of their properties for specific applications.
Design of Environmentally Benign Fluorinated Compounds
While organofluorine compounds offer numerous benefits, concerns about their environmental persistence and potential toxicity have led to a growing emphasis on the design of more sustainable alternatives. The strong carbon-fluorine bond, which imparts many of the desirable properties to these molecules, also contributes to their recalcitrance in the environment.
Future research in this area will focus on:
Biodegradability: Designing fluorinated molecules that can be broken down by microorganisms in the environment. Studies on the biodegradation of other fluorinated compounds can provide insights into the structural features that promote degradation.
Reduced bioaccumulation: Developing fluorinated compounds with a lower potential to accumulate in living organisms.
Green synthesis routes: Employing environmentally friendly synthetic methods, such as biocatalysis and flow chemistry, to reduce the environmental impact of their production.
The development of a deeper understanding of the structure-activity and structure-degradability relationships of fluorinated compounds will be crucial for the design of the next generation of safe and sustainable organofluorine materials.
Q & A
Q. What are the recommended synthetic routes for 3,3,3-Trifluoro-2-methylpropan-1-ol, and how can intermediates be optimized?
Methodological Answer: The compound can be synthesized via:
- Reduction of ketones : Reduce 3,3,3-trifluoro-2-methylpropanal using NaBH₄ or LiAlH₄ in anhydrous THF, monitoring progress via TLC (Rf ~0.3 in hexane/ethyl acetate 4:1) .
- Nucleophilic substitution : React 3-bromo-2-methylpropan-1-ol with a fluorinating agent like DAST (diethylaminosulfur trifluoride) under inert conditions .
Optimization: Adjust stoichiometry (1:1.2 molar ratio for DAST reactions) and temperature (-20°C to 0°C) to minimize side products.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Q. How should researchers purify this compound to achieve >95% purity?
Methodological Answer:
- Distillation : Fractional distillation under reduced pressure (bp ~120–125°C at 760 mmHg) .
- Column chromatography : Use silica gel (60–120 mesh) with hexane/ethyl acetate (7:3) eluent. Monitor fractions via GC .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl group influence nucleophilic substitution reactions?
Methodological Answer:
- Steric hindrance : The bulky CF₃ group reduces accessibility to the β-carbon, slowing SN2 reactions. Use bulky bases (e.g., LDA) to deprotonate and activate the site .
- Electronic effects : The electron-withdrawing CF₃ group stabilizes transition states in SN1 mechanisms. Confirm via kinetic studies (Arrhenius plots) and DFT calculations (B3LYP/6-31G*) .
Q. What computational models predict the thermochemical properties of this compound?
Methodological Answer:
Q. How can researchers resolve contradictions in reported boiling points or stability data?
Methodological Answer:
Q. What are the challenges in handling this compound due to hygroscopicity, and how are they mitigated?
Methodological Answer:
- Storage : Use anhydrous MgSO₄ or molecular sieves (3Å) in sealed amber vials under argon .
- Reaction conditions : Conduct reactions in gloveboxes (H₂O < 0.1 ppm) to prevent hydrolysis. Monitor water content via Karl Fischer titration (<50 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
